Product packaging for 2-Cyclopropyl-1H-pyrrole(Cat. No.:CAS No. 87385-10-2)

2-Cyclopropyl-1H-pyrrole

Cat. No.: B3359725
CAS No.: 87385-10-2
M. Wt: 107.15 g/mol
InChI Key: RBRSDRXUCWYLDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-1H-pyrrole (CAS 87385-10-2) is a high-purity chemical reagent for research applications. The unsubstituted pyrrole ring is a fundamental scaffold in medicinal chemistry and is found in numerous natural products and blockbuster pharmaceuticals . It serves as a versatile building block for synthesizing more complex, biologically active molecules . Pyrrole derivatives are known to exhibit a wide range of physiological activities and are investigated for their potential in various therapeutic areas . Researchers value this compound for exploring new chemical spaces in drug discovery and organic synthesis. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N B3359725 2-Cyclopropyl-1H-pyrrole CAS No. 87385-10-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropyl-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c1-2-7(8-5-1)6-3-4-6/h1-2,5-6,8H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRSDRXUCWYLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70521151
Record name 2-Cyclopropyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70521151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87385-10-2
Record name 2-Cyclopropyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70521151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Cyclopropyl 1h Pyrrole and Its Derivatives

Adaptations of Classical Pyrrole (B145914) Synthesis Pathways

Classical methods for pyrrole synthesis have been adapted to incorporate the cyclopropyl (B3062369) moiety, demonstrating the versatility of these established reactions.

Knorr Pyrrole Synthesis Modifications for Cyclopropyl-Substituted Pyrroles

The Knorr pyrrole synthesis, a cornerstone in heterocyclic chemistry, traditionally involves the condensation of an α-amino-ketone with a β-ketoester. wikipedia.org The mechanism proceeds through the formation of an imine, which then tautomerizes to an enamine, followed by cyclization and dehydration to form the pyrrole ring. wikipedia.org The α-aminoketones are often generated in situ from the corresponding oximes to avoid self-condensation. wikipedia.org

To synthesize cyclopropyl-substituted pyrroles via this method, precursors bearing a cyclopropyl group are required. For instance, the synthesis of tert-Butyl 3-Cyclopropyl-1H-pyrrole-2-carboxylate has been achieved, showcasing the integration of a cyclopropyl group at the 3-position of the pyrrole ring. acs.org The reaction involves the use of a zinc-chelated enolate which reacts with an alkynyl carbene complex. acs.org

A catalytic version of the Knorr synthesis has also been developed, utilizing a manganese catalyst for the dehydrogenative coupling of amino alcohols with keto esters. This method offers a more sustainable approach, generating hydrogen as the main byproduct and allowing for the synthesis of highly functionalized pyrroles. organic-chemistry.org

Paal-Knorr Synthesis Approaches

The Paal-Knorr synthesis is a widely used and straightforward method for preparing substituted pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under acidic conditions. wikipedia.orgorganic-chemistry.org The mechanism involves the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the pyrrole. wikipedia.orgmcours.net

This methodology has been successfully applied to the synthesis of cyclopropyl-containing pyrroles. For example, 1-cyclopropyl-1H-pyrrole-2-carbaldehyde can be synthesized via the Paal-Knorr cyclization of a suitable 1,4-dicarbonyl precursor with cyclopropylamine (B47189). The reaction's success is contingent on the availability of the appropriate dicarbonyl compound and the amine.

Modifications to the Paal-Knorr synthesis have been developed to improve reaction conditions and yields. An iron(III) chloride-catalyzed condensation of 2,5-dimethoxytetrahydrofuran (B146720) with various amines in water provides an efficient and environmentally friendly route to N-substituted pyrroles. organic-chemistry.org This approach has been used for the synthesis of 2-Cyclopropyl-3-propyl-1H-pyrrole. Additionally, a one-pot sila-Stetter/Paal-Knorr strategy has been developed, where 1,4-dicarbonyl compounds are generated in situ, further expanding the utility of this classical reaction. acs.org

Advanced Catalytic Routes to Cyclopropyl-Pyrroles

Modern synthetic chemistry has seen the emergence of powerful catalytic methods for the construction of complex heterocyclic frameworks, including cyclopropyl-pyrroles. These advanced routes often offer higher efficiency, selectivity, and functional group tolerance compared to classical methods.

Metal-Catalyzed Cyclizations and Functionalizations

A variety of transition metals, including palladium, ruthenium, rhodium, copper, and gold, have been employed to catalyze the formation of pyrrole rings. organic-chemistry.orgacs.orgmdpi.comacs.org These reactions often proceed through mechanisms such as C-H activation, cross-coupling, and cycloisomerization, enabling the synthesis of a wide array of substituted pyrroles. organic-chemistry.orgmdpi.comresearchgate.net

Palladium catalysis has proven to be a versatile tool for the synthesis of cyclopropyl-pyrroles. One notable example is the Pd(TFA)₂-catalyzed tandem heterocyclization of 1-(1-alkynyl)cyclopropyl oxime derivatives. acs.org This reaction proceeds under mild conditions and involves an intramolecular nucleophilic attack, a ring-opening process, and subsequent intermolecular nucleophilic attack to afford highly functionalized pyrroles in good to excellent yields. acs.org

Palladium-catalyzed cross-coupling reactions are also employed. For instance, the synthesis of N-vinyl pyrroles has been achieved through the stereospecific coupling of vinyl triflates with pyrroles, catalyzed by a palladium complex with the XPhos ligand. nih.gov Furthermore, palladium-catalyzed direct arylation has been utilized in domino reactions to construct annulated N-heterocycles. researchgate.net

A practical "one-pot" synthesis of pyrroles has been developed using a Pd(TFA)₂-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines, with oxygen as the terminal oxidant. mdpi.com This method demonstrates good functional group tolerance and provides access to highly substituted pyrroles. mdpi.com

The table below summarizes selected palladium-catalyzed reactions for the synthesis of pyrrole derivatives.

Catalyst/ReagentsStarting MaterialsProduct TypeYieldReference
Pd(TFA)₂1-(1-Alkynyl)cyclopropyl oxime derivativesFunctionalized PyrrolesModerate to Excellent acs.org
Pd₂(dba)₃ / XPhosVinyl triflates, PyrrolesN-Vinyl Pyrroles84% nih.gov
Pd(TFA)₂ / O₂α-Alkenyl-dicarbonyls, Primary aminesSubstituted PyrrolesModerate to Excellent mdpi.com
Pd(OAc)₂ / Cu(OAc)₂ / TFACyclic 1,3-diketones, AlkenesSpiro[cyclopropane-1,3'-furan]60-81% mdpi.com

Ruthenium catalysts have emerged as powerful tools for the synthesis of pyrroles through various mechanisms, including nitrogen-transfer reactions and oxidative annulations. d-nb.infonih.gov These methods often exhibit high atom economy and allow for the construction of complex pyrrole structures.

One innovative approach involves a ruthenium-catalyzed nitrogen-transfer [2+2+1] cycloaddition of α,ω-diynes. d-nb.info This reaction utilizes sulfoximines as nitrene surrogates to form diverse fused pyrroles with wide functional group compatibility, including N-alkyl, N-aryl, and even N-H pyrroles. d-nb.info

Ruthenium-catalyzed three-component reactions of ketones, amines, and vicinal diols provide a direct and atom-efficient route to substituted pyrroles. organic-chemistry.orgmcours.net This method is particularly useful for synthesizing pyrroles with amide, alkoxy, aryloxy, and phosphate (B84403) substituents. organic-chemistry.org Additionally, ruthenium catalysts can mediate the dehydrogenative coupling of secondary alcohols and amino alcohols to furnish substituted pyrroles. organic-chemistry.org

Another significant ruthenium-catalyzed method is the oxidative annulation of enamides with alkynes, which proceeds via the cleavage of C(sp²)-H and N-H bonds. acs.orgnih.gov This reaction can be tuned to produce either N-acetyl substituted or N-unsubstituted pyrroles by slightly altering the reaction conditions. acs.orgnih.gov

The following table highlights key ruthenium-catalyzed methodologies for pyrrole synthesis.

CatalystStarting MaterialsReaction TypeProduct TypeReference
Ruthenium Complexα,ω-Diynes, SulfoximinesNitrogen-Transfer [2+2+1] CycloadditionFused Pyrroles d-nb.info
Ruthenium ComplexKetones, Amines, Vicinal DiolsThree-Component ReactionSubstituted Pyrroles organic-chemistry.orgmcours.net
[Ru(p-cymene)Cl₂]₂Enamides, AlkynesOxidative AnnulationN-Substituted or N-Unsubstituted Pyrroles acs.orgnih.gov
Ruthenium-Pincer ComplexSecondary Alcohols, Amino AlcoholsDehydrogenative CouplingSubstituted Pyrroles organic-chemistry.org
Rhodium-Catalyzed Cycloadditions

Rhodium catalysts are effective in mediating the synthesis of 2-cyclopropyl-substituted pyrroles through cycloaddition reactions. A notable method involves a rhodium-catalyzed cycloisomerization-cyclopropanation sequence. researchgate.net This reaction occurs between conjugated ene-yne-imino ether or ene-yne-aldimine compounds and various alkenes in the presence of a rhodium catalyst, such as dirhodium tetraacetate ([Rh(OAc)₂]₂). researchgate.net

The process is initiated by the rhodium complex activating the internal alkyne of the ene-yne-imino compound, which facilitates a nucleophilic attack from the imine nitrogen atom. researchgate.net This step generates a (2-pyrrolyl)carbenoid-Rh intermediate, which then undergoes cyclopropanation with an alkene to yield the final 2-cyclopropyl-pyrrole product. researchgate.net This methodology generally provides good yields and high diastereoselectivity. researchgate.net

Table 1: Rhodium-Catalyzed Synthesis of 2-Cyclopropyl-Pyrroles

Catalyst Reactants Key Intermediate Product Yield/Selectivity Reference

Rhodium(II) acetate (B1210297) has also been utilized in the denitrogenative reaction of 1-sulfonyl-1,2,3-triazoles with enol ethers to produce substituted pyrroles, demonstrating the versatility of rhodium catalysts in pyrrole synthesis. acs.org

Zirconium-Mediated Ring Expansions

Zirconium-based reagents have been established as effective, low-toxicity, and easy-to-handle catalysts in organic synthesis. researchgate.netrushim.ru While the specific application to ring expansions for 2-cyclopropyl-1H-pyrrole synthesis is not extensively detailed, zirconium compounds are instrumental in other pyrrole formation pathways.

One significant zirconium-mediated synthesis involves the direct insertion of nitriles into zirconocene (B1252598) 1-aza-1,3-diene complexes. d-nb.info This process leads to the formation of variously substituted N-H and N-substituted pyrroles in high yields. d-nb.info The reaction outcome is dictated by cyclization patterns that depend on the stability and reactivity of enamine-imine tautomers formed during the hydrolysis of intermediate diazazirconacycles. d-nb.info

Additionally, zirconium chloride (ZrCl₄) has proven to be an efficient Lewis acid catalyst in modified Paal-Knorr reactions, particularly under solvent-free and ultrasound-irradiated conditions. researchgate.net This method involves the condensation of dicarbonyl compounds with amines to form pyrroles, offering high yields in short reaction times. researchgate.net

Table 2: Zirconium-Mediated Synthesis of Pyrroles

Catalyst/Reagent Method Reactants Key Feature Reference
Cp₂Zr / HCl Nitrile Insertion Zirconocene 1-aza-1,3-diene + Nitriles Chemoselective synthesis of N-H and N-substituted pyrroles d-nb.info
ZrCl₄ Modified Paal-Knorr Acetonylacetone + Amines Ultrasound-assisted, solvent-free conditions, high yields researchgate.net
Copper-Catalyzed Processes

Copper catalysts, valued for their low cost and diverse reactivity, are widely employed in pyrrole synthesis. scispace.com One-pot cascade reactions catalyzed by copper can produce highly functionalized pyrroles. For instance, a copper-catalyzed three-component reaction of 2,2,2-trifluoro-1-diazoethane (CF₃CHN₂), nitriles, and nitroalkenes yields 2-(trifluoromethyl)pyrroles. acs.org This protocol is compatible with cyclopropyl-derived nitriles, successfully incorporating the cyclopropyl group into the pyrrole ring with moderate yields (e.g., 46%). acs.org The method proceeds through a cascade of [3+2] annulation, elimination, and aromatization, effectively suppressing competing pathways like cyclopropanation. acs.org

Another strategy involves the copper-catalyzed cycloisomerization of 3-iminocyclopropenes, which allows for the regioselective construction of pyrroles with diverse substitution patterns, including fully substituted and N-fused pyrroles. researchgate.net Additionally, a copper-catalyzed synthesis of 2,4-diacylpyrroles has been developed from acylazirines that are generated in situ via photochemical isomerization. uni-mainz.de

Manganese- and Zinc-Catalyzed Systems

Manganese and zinc catalysts offer environmentally benign and cost-effective alternatives for pyrrole synthesis, often utilized in modified Clauson-Kaas reactions. nih.govresearchgate.netbeilstein-journals.org These reactions typically involve the condensation of primary amines with 2,5-dimethoxytetrahydrofuran (2,5-DMTHF). nih.govbeilstein-journals.org

A manganese(II)-catalyzed approach using Mn(NO₃)₂·4H₂O under microwave irradiation and neat (solvent-free) conditions provides N-substituted pyrroles in high yields (up to 89%). nih.govbeilstein-journals.org Similarly, a zinc-catalyzed protocol using zinc triflate (Zn(OTf)₂) under solvent-free conditions also affords N-arylpyrroles in moderate to excellent yields. nih.govbeilstein-journals.org These methods are notable for proceeding without the need for co-catalysts, ligands, or bases. nih.govresearchgate.netbeilstein-journals.org

Furthermore, a general and atom-economic synthesis of 2,5-unsubstituted pyrroles has been developed using a stable manganese complex to catalyze the reaction of primary diols and amines, producing only water and hydrogen as byproducts. organic-chemistry.org

Table 3: Comparison of Manganese- and Zinc-Catalyzed Systems for Pyrrole Synthesis

Catalyst Method Reactants Conditions Key Advantages Reference
Mn(NO₃)₂·4H₂O Modified Clauson-Kaas Amines + 2,5-DMTHF Microwave, 120 °C, neat Additive-free, short reaction time nih.govbeilstein-journals.org
Zn(OTf)₂ Modified Clauson-Kaas Aniline derivatives + 2,5-DMTHF 70 °C, neat Solvent-free, no co-catalyst needed nih.govbeilstein-journals.org

Organocatalytic Approaches

Organocatalysis provides a metal-free alternative for pyrrole synthesis, aligning with green chemistry principles by using non-toxic, readily available small organic molecules as catalysts. nih.govnih.govresearchgate.net Various organocatalytic strategies have been developed for constructing the pyrrole ring. nih.govnih.gov

The Paal-Knorr synthesis, a classic method for preparing pyrroles from 1,4-dicarbonyl compounds and amines, can be effectively catalyzed by organocatalysts like Vitamin B₁ under mild, eco-friendly conditions. nih.gov Another approach utilizes squaric acid to catalyze the reaction between aryl amines and tetrahydro-2,5-dimethoxyfuran in an aqueous medium. nih.gov

Cascade reactions are also prominent in organocatalytic pyrrole synthesis. A one-pot treatment of primary amines with acetylene (B1199291) dicarboxylates and propiolates using N-methylimidazole as the organocatalyst affords functionalized pyrroles at room temperature. nih.gov Furthermore, [3+2] cycloaddition reactions, such as the cascade reaction of 2-aminoketone derivatives with allenoates in the presence of a tertiary amine, can produce trisubstituted pyrroles. nih.gov These methods highlight the versatility of organocatalysis in creating complex pyrrole structures from simple precursors. nih.govnih.gov

Electrochemical Synthesis Protocols

Electrochemical methods are emerging as powerful and sustainable tools for organic synthesis, offering new avenues for constructing substituted pyrroles under mild conditions. rsc.org These protocols often avoid the need for harsh chemical oxidants or transition-metal catalysts. rsc.orgresearchgate.net

One such method is the electro-oxidative intermolecular annulation of 1,3-dicarbonyl compounds with primary amines. researchgate.net This process is believed to proceed through an in situ formed enamine intermediate, which undergoes dehydrocyclization to form the pyrrole ring. researchgate.net This protocol is notable for not requiring transition-metal salts. researchgate.net

The electrochemical synthesis of pyrroles can be categorized based on the nitrogen-containing precursor used, which includes primary amines, enamines, 2H-azirines, and vinyl azides, among others. rsc.org For instance, the electrochemical functionalization of C(sp²)-H bonds has been applied to synthesize N-aryl carbazoles, a reaction type that shares mechanistic principles with certain pyrrole syntheses involving intramolecular C-N bond formation. acs.org The development of photoelectrochemical methods further expands the scope, enabling the synthesis of aryl pyrroles under mild, light-induced conditions. chinesechemsoc.org These approaches represent a growing trend towards more sustainable and efficient chemical manufacturing. rsc.org

Green Chemistry Principles in Cyclopropyl-Pyrrole Synthesis

The synthesis of pyrrole derivatives is increasingly guided by the principles of Green Chemistry, aiming to develop environmentally benign, efficient, and safe processes. semanticscholar.org This involves the use of cleaner activation techniques, safer solvents, and the reduction of hazardous waste. researchgate.netsemanticscholar.org

Several strategies exemplify this trend:

Alternative Energy Sources: Microwaves and ultrasound are used to accelerate reactions, often leading to higher yields and significantly reduced reaction times, as seen in the manganese-catalyzed Clauson-Kaas synthesis. nih.govbeilstein-journals.orgsemanticscholar.org Photochemical and electrochemical methods also represent sustainable energy inputs for driving reactions. rsc.org

Greener Solvents and Conditions: There is a strong emphasis on replacing hazardous organic solvents. Water has been successfully used as a solvent in some pyrrole syntheses. nih.gov In many cases, reactions are performed under solvent-free (neat) conditions, which simplifies workup and reduces waste. nih.govresearchgate.netbeilstein-journals.org The use of recyclable ionic liquids as catalysts and reaction media also aligns with this principle. sioc-journal.cn

Atom Economy and Catalyst Choice: Methods that maximize the incorporation of starting materials into the final product (high atom economy) are preferred. organic-chemistry.org The shift from precious metal catalysts to those based on abundant and less toxic metals like iron, manganese, and zinc is a key development. nih.govresearchgate.netbeilstein-journals.orgorganic-chemistry.org Furthermore, catalyst-free protocols and organocatalytic approaches are being developed to avoid metal contamination altogether. nih.govnih.gov

Continuous Flow Synthesis: Continuous flow reactors offer improved safety, efficiency, and scalability for chemical processes. nih.gov A continuous flow method for the Clauson-Kaas reaction has been developed, allowing for the synthesis of N-substituted pyrroles with simplified product isolation. nih.gov

These approaches collectively contribute to making the synthesis of this compound and its derivatives more sustainable and environmentally responsible. semanticscholar.org

Microwave and Ultrasound Activation Techniques

Microwave irradiation and ultrasound have emerged as powerful tools in organic synthesis, often leading to reduced reaction times, increased yields, and enhanced selectivity. These non-classical energy sources have been effectively applied to various synthetic routes for pyrrole derivatives, including those bearing a cyclopropyl substituent.

Microwave-assisted organic synthesis (MAOS) has been utilized in the Paal-Knorr condensation, a fundamental method for pyrrole formation. pensoft.net Studies have shown that microwave irradiation can significantly accelerate the reaction between 1,4-dicarbonyl compounds and primary amines, leading to the formation of N-substituted pyrroles. pensoft.net For instance, the synthesis of N-substituted pyrroles from 2,5-hexanedione (B30556) and primary amines has been efficiently achieved under microwave irradiation, with some protocols using catalysts like N-bromosuccinimide (NBS) to further reduce reaction times. pensoft.net The synthesis of pyrrole-based compounds by reacting various amines with 2,5-dimethoxytetrahydrofuran has also been optimized under microwave conditions without a solvent. pensoft.net Furthermore, solvent-free Paal-Knorr pyrrole synthesis has been accomplished using microwave irradiation in the presence of an organocatalyst like salicylic (B10762653) acid. pensoft.net

Ultrasound activation is another green chemistry approach that has found application in pyrrole synthesis. semanticscholar.orgresearchgate.net The use of ultrasound can enhance reaction rates and yields, particularly in heterogeneous reactions. dokumen.pub For example, the synthesis of pyrrole derivatives has been conducted using ultrasound (40 kHz frequency, 500 W power), which increases the reaction rate and avoids the need for high temperatures. semanticscholar.org While specific examples focusing solely on this compound are not extensively detailed, the general applicability of these techniques to pyrrole synthesis suggests their potential for the efficient construction of this specific scaffold. pensoft.netresearchgate.net

Solvent-Free and Aqueous Medium Conditions

The principles of green chemistry have driven the development of synthetic methodologies that minimize or eliminate the use of hazardous organic solvents. Consequently, solvent-free reactions and the use of water as a reaction medium have gained significant attention in the synthesis of pyrroles.

Solvent-free conditions have been successfully employed in the synthesis of pyrroles, often in conjunction with microwave irradiation. pensoft.netresearchgate.net A catalyst-free, three-component procedure for the synthesis of tetrasubstituted pyrroles has been developed under solvent-free conditions, showcasing the potential for atom-economical and environmentally benign processes. researchgate.net This method involves the sequential formation of an enamine, a Michael addition, and an intramolecular cyclization. researchgate.net

Water as a solvent offers numerous advantages, including being non-toxic, non-flammable, and inexpensive. The Paal-Knorr pyrrole condensation has been effectively carried out in water, demonstrating its feasibility for synthesizing N-substituted pyrroles. researchgate.netorganic-chemistry.org In some instances, surfactants like sodium dodecyl sulphate (SDS) and Triton X-100 have been used in aqueous media to facilitate the synthesis of polysubstituted pyrroles under metal-free conditions, even under microwave irradiation. rsc.org These reactions proceed via an intermolecular cycloaddition of α-amino ketones and activated alkynes. rsc.org The development of such methodologies aligns with the growing demand for sustainable chemical processes.

Strategies for Direct Cyclopropyl-Pyrrole Bond Formation

The direct formation of a bond between a cyclopropyl group and a pyrrole ring presents a unique synthetic challenge. Several strategies have been developed to achieve this, often involving rearrangements, fragmentations, or cycloaddition reactions.

Reactions Involving Cyclopropylimines and Cyclopropyliminium Rearrangements

A prominent strategy for synthesizing pyrrole precursors involves the rearrangement of cyclopropylimines. The Cloke-Wilson rearrangement, for example, describes the transformation of cyclopropylimines into 1-pyrrolines, which are valuable intermediates for pyrrole synthesis. rsc.org This rearrangement can be initiated thermally, photochemically, or through acid catalysis. rsc.orgunirioja.esunirioja.es

Photochemical irradiation of N-cyclopropylimines can induce a rearrangement to form 1-pyrrolines. unirioja.esunirioja.es This process is considered an aza-version of the vinylcyclopropane-cyclopentene rearrangement. unirioja.es The reaction is often regiospecific, with the substitution pattern on the cyclopropyl and imine moieties influencing the outcome. unirioja.es

Acid-catalyzed rearrangements of cyclopropylimines also provide a pathway to pyrroline (B1223166) and pyrrole derivatives. Brønsted acids can facilitate the rearrangement of cyclopropylaldimine intermediates to form enantioenriched 2,3-dihydropyrroles. rsc.org Furthermore, a reaction cascade involving a cyclopropylimine rearrangement and a Povarov reaction has been utilized for the synthesis of hexahydropyrroloquinolines from anilines and cyclopropyl aldehydes. researchgate.net

Cyclopropyl Ring Fragmentation Pathways Leading to Pyrrole Formation

The inherent ring strain of the cyclopropane (B1198618) ring makes it susceptible to fragmentation, a property that has been exploited in the synthesis of pyrroles. In these reactions, the three-membered ring acts as a latent C3-synthon that, upon fragmentation, participates in the formation of the five-membered pyrrole ring.

One such approach involves the reaction of 1-(alk-1-ynyl)cyclopropyl imines with electrophilic reagents. nih.gov The activation of the alkyne by the electrophile triggers the fragmentation of the cyclopropyl ring, followed by cyclization of the imine moiety to form the pyrrole ring. nih.gov Another strategy involves the ring-opening of monocyclopropanated N-Boc-pyrroles. uni-regensburg.de The driving force for this ring-opening is the relief of strain associated with the three-membered ring. uni-regensburg.de

Michael Addition Reactions of Cyclopropenes with N-Heterocycles

The Michael addition of N-heterocycles, including pyrrole, to activated cyclopropenes represents a direct method for forming a cyclopropyl-pyrrole bond. However, the development of Michael addition reactions to conjugated cyclopropenes is challenging due to the reactive nature of these strained systems. researchgate.netnih.govresearchgate.netchemrxiv.org

A photochemical approach has been developed to generate transient cyclopropenyl α,β-unsaturated esters from vinyl diazo esters. researchgate.netnih.govresearchgate.netchemrxiv.org These intermediates can then undergo a nucleophilic addition of N-heterocycles, such as pyrrole, in the presence of an organic base. researchgate.netnih.govresearchgate.netchemrxiv.org This method provides access to trisubstituted cyclopropanes bearing N-heteroaryl groups. researchgate.netnih.govresearchgate.netchemrxiv.org

Cycloadditions with Acetylenic Iminium Salts

Acetylenic iminium salts are highly reactive species that can participate in cycloaddition reactions to form various heterocyclic compounds. Terminal acetylenic iminium triflate salts have been shown to be potent dipolarophiles in [3+2] cycloadditions. researchgate.net

More specifically, 3-aryl-1-(trifluoromethyl)prop-2-yn-1-iminium triflate salts are highly reactive dienophiles in Diels-Alder reactions. beilstein-journals.org While direct cycloaddition with pyrrole to form a this compound is not explicitly detailed, the high reactivity of these species suggests their potential as partners in cycloaddition reactions with suitable pyrrole derivatives or their precursors. The subsequent transformation of the resulting cycloadducts could potentially lead to the desired cyclopropyl-pyrrole structure.

Synthesis of Specific this compound Derivatives

The synthesis of derivatives of this compound is a significant area of research, driven by the presence of this scaffold in various biologically active compounds. Methodologies for introducing functional groups such as carboxylic acids, esters, carbonyls, and halogens have been developed, allowing for the creation of a diverse range of molecular architectures.

Carboxylic Acid and Ester Derivatives

The introduction of carboxylic acid and ester functionalities to the this compound core can be achieved through several synthetic routes. These derivatives are valuable intermediates for further functionalization, particularly in the synthesis of pharmaceuticals.

One common approach involves the Paal-Knorr pyrrole synthesis, which constructs the pyrrole ring from a 1,4-dicarbonyl compound and an amine. organic-chemistry.orgsemanticscholar.orgacs.org For instance, by using an appropriately substituted aminoketone and a β-ketoester, polysubstituted pyrroles bearing ester groups can be formed. semanticscholar.org The Knorr pyrrole synthesis, which involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group (like an ester) alpha to a carbonyl group, is another classical method for preparing pyrrole carboxylates. wikipedia.org

Palladium-catalyzed reactions have also emerged as a powerful tool. For example, a three-component reaction of alkyne esters, amines, and alkenes can yield 2,3,4-trisubstituted pyrroles. nih.gov Furthermore, N-alkoxycarbonyl groups can be introduced by condensing O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, providing N-protected pyrrole esters. organic-chemistry.org

A summary of representative methods for synthesizing pyrrole carboxylic acid and ester derivatives is presented below.

Starting MaterialsReagents and ConditionsProduct TypeReference
1,4-Dicarbonyl compound, AmineAcid or Base CatalystSubstituted Pyrrole organic-chemistry.org
α-Amino-ketone, β-KetoesterZinc, Acetic AcidPyrrole Carboxylate wikipedia.org
Alkyne Ester, Amine, AlkenePd(II) Catalyst, K₂S₂O₈Trisubstituted Pyrrole Ester nih.gov
O-Substituted Carbamate, 2,5-DimethoxytetrahydrofuranCondensationN-Alkoxycarbonyl Pyrrole organic-chemistry.org

Carbonyl and Formyl Derivatives

Carbonyl and particularly formyl derivatives of this compound are key synthetic intermediates, as the aldehyde group can be readily converted into a variety of other functionalities.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles like pyrrole. organic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF). ijpcbs.com When applied to N-substituted pyrroles, the formylation generally occurs at the C2 position. The regioselectivity can be influenced by steric factors associated with the substituent on the nitrogen atom. For example, 1-cyclopropylpyrrole can be selectively formylated at the 2-position using this method.

Another important route is the Paal-Knorr synthesis , where cyclopropylamine can be condensed with a suitable 1,4-dicarbonyl compound to build the pyrrole ring already bearing the desired substituents. organic-chemistry.org Modern variations include copper-catalyzed oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters to produce pyrrole-2-carbaldehydes. organic-chemistry.org

The following table summarizes key methods for the synthesis of formyl pyrrole derivatives.

MethodReagentsSubstrateProductReference
Vilsmeier-HaackPOCl₃, DMF1-Cyclopropyl-1H-pyrrole1-Cyclopropyl-1H-pyrrole-2-carbaldehyde
Paal-Knorr SynthesisCyclopropylamine, 1,4-dicarbonyl compoundN/ASubstituted Pyrrole
Oxidative AnnulationCu catalyst, I₂, O₂Aryl methyl ketone, Arylamine, Acetoacetate esterPyrrole-2-carbaldehyde organic-chemistry.org

Thionoester Analogues

Pyrrole-2-thionoesters are sulfur analogues of the corresponding carboxylate esters and serve as versatile intermediates. They can be synthesized using a Knorr-type approach from aliphatic starting materials. A common method for their preparation involves the treatment of the corresponding 2-carboxylate pyrrole with Lawesson's reagent.

These thionoesters are particularly useful for their conversion into 2-formyl pyrroles. This transformation can be achieved in a single step using Raney® nickel. This method is advantageous as it circumvents the multi-step hydrolysis, decarboxylation, and subsequent formylation sequence that is often required when starting from Knorr-type 2-carboxylate pyrroles.

Pyrrole-2,3-dione Derivatives

Pyrrole-2,3-diones are highly reactive compounds used as building blocks for more complex heterocyclic systems. A notable method for the synthesis of 4-substituted-5-aryl-1H-pyrrole-2,3-diones, including those with a cyclopropyl group at the C4 position, has been developed. acs.orgacs.orgnih.gov

This strategy involves the formal isomerization of isoxazole-5-carbaldehydes, mediated by molybdenum hexacarbonyl (Mo(CO)₆) in wet acetonitrile (B52724). acs.orgacs.orgnih.gov The resulting 4-cyclopropyl-5-aryl-1H-pyrrole-2,3-diones are valuable precursors for other derivatives, such as substituted 1H-pyrrolo[2,3-b]quinoxalines. acs.orgnih.gov These diones are known to be polyelectrophilic and can participate in various spiro-heterocyclization and cycloaddition reactions. researchgate.netresearchgate.net

A representative synthesis is shown below:

PrecursorReagentsProductReference
4-Cyclopropyl-substituted Isoxazole-5-carbaldehydeMo(CO)₆, wet MeCN4-Cyclopropyl-1H-pyrrole-2,3-dione acs.orgnih.gov

Halogenated and Other Substituted Analogues

The introduction of halogen atoms onto the pyrrole ring can significantly modulate the biological activity of the resulting compounds. Various methods exist for the synthesis of halogenated this compound analogues.

Direct halogenation of the pyrrole core is a common strategy. For instance, chlorination of 2-trichloroacetyl-5-methyl-1H-pyrrole can be achieved using N-chlorosuccinimide (NCS). nih.gov For fluorination, electrophilic fluorinating agents such as Selectfluor can be used on substrates like ethyl 5-methyl-1H-pyrrole-2-carboxylate. nih.gov

Another approach involves building the pyrrole ring from halogenated precursors. A general synthesis for halogenated arylpyrroles, such as the natural product pyrrolnitrin, utilizes Suzuki-Miyaura cross-coupling of a halogenated pyrrole pinacolboronate ester with a halogenated nitrobenzene (B124822) or aniline. researchgate.net Furthermore, silver(I)-catalyzed cycloisomerization of N-(homopropargyl)toluenesulfonamides has been applied to the total synthesis of pentahalogenated 2-arylpyrrole alkaloids like pentabromopseudilin. researchgate.net

A summary of halogenation methods for pyrrole derivatives is provided in the table below.

MethodReagents/CatalystSubstrate TypeProduct TypeReference
Electrophilic ChlorinationN-Chlorosuccinimide (NCS)Activated PyrroleChlorinated Pyrrole nih.gov
Electrophilic FluorinationSelectfluorPyrrole CarboxylateFluorinated Pyrrole nih.gov
Suzuki-Miyaura CouplingPd CatalystHalogenated Pyrrole Boronate, Halogenated ArylHalogenated Arylpyrrole researchgate.net
Silver-catalyzed CycloisomerizationAg(I) CatalystN-(homopropargyl)toluenesulfonamideHalogenated 2-Arylpyrrole researchgate.net

Reactivity and Reaction Mechanisms of 2 Cyclopropyl 1h Pyrrole and Analogues

Electrophilic Aromatic Substitution Patterns on the Pyrrole (B145914) Ring

Pyrrole and its derivatives are electron-rich aromatic compounds that readily undergo electrophilic aromatic substitution. pearson.compearson.com The nitrogen atom's lone pair of electrons is delocalized into the ring, increasing its nucleophilicity and making it more reactive than benzene. pearson.com Electrophilic attack on pyrrole is highly regioselective, with a strong preference for substitution at the C2 (α) position. pearson.comonlineorganicchemistrytutor.com

This preference is attributed to the greater resonance stabilization of the cationic intermediate (arenium ion) formed during attack at the C2 position compared to the C3 (β) position. When an electrophile attacks the C2 position, the positive charge can be delocalized over three resonance structures, including one where the nitrogen atom bears the positive charge. In contrast, attack at the C3 position results in an intermediate that is stabilized by only two resonance structures. onlineorganicchemistrytutor.com

For 2-cyclopropyl-1H-pyrrole, the directing effects of both the nitrogen atom and the cyclopropyl (B3062369) group must be considered. The cyclopropyl group is known to be an ortho, para-director and is activating due to its ability to donate electron density through σ-conjugation. In the context of the pyrrole ring, this would further activate the ring towards electrophilic attack. Given the inherent preference for C2 substitution in pyrroles, it is expected that electrophilic attack on this compound would predominantly occur at the C5 position, which is the other α-position adjacent to the nitrogen.

Common electrophilic substitution reactions for pyrroles include:

Halogenation: Pyrroles react vigorously with halogens. For instance, chlorination can be achieved using reagents like sulfuryl chloride.

Nitration: Nitration requires mild conditions to avoid polymerization of the reactive pyrrole ring. Acetyl nitrate (B79036) at low temperatures is a common reagent.

Sulfonation: Sulfonation is typically carried out using the pyridine-SO3 complex to avoid the harsh conditions of fuming sulfuric acid. youtube.com

Friedel-Crafts Acylation: This reaction proceeds under mild conditions, often using acetic anhydride (B1165640) with a mild Lewis acid catalyst like SnCl4. pearson.compearson.com

Cycloaddition Chemistry

The pyrrole ring can participate in various cycloaddition reactions, acting as either a diene or a dipolarophile. The presence of the cyclopropyl group can influence the reactivity and stereoselectivity of these reactions.

Pyrroles are generally poor dienes in Diels-Alder reactions due to their aromatic character. researchgate.net The loss of aromaticity in the transition state and the resulting cycloadduct makes the reaction thermodynamically unfavorable. nih.gov However, the reaction can be facilitated by using electron-withdrawing groups on the pyrrole nitrogen or by employing highly reactive dienophiles. ucla.edu Intramolecular Diels-Alder reactions of pyrroles have also been reported, where tethering the diene and dienophile can overcome the entropic barrier. ucla.edursc.org

For this compound, the electron-donating nature of the cyclopropyl group would likely decrease its reactivity as a diene in a normal electron-demand Diels-Alder reaction. The reaction of pyrroles with dienophiles can sometimes lead to Michael addition products instead of the desired cycloadduct. researchgate.net

Reactant 1Reactant 2Reaction TypeProductReference
1-Hydroxypyrrole derivativeFumarate derivativeIntramolecular Diels-AlderBicyclic adduct ucla.edursc.org
2,5-DimethylfuranN-arylmaleimideDiels-AlderExo cycloadduct nih.gov
1,2,5-TrimethylpyrroleMaleimideDiels-AlderNo cycloadduct observed nih.gov
Furo[3,4-b]pyrroleDienophileDiels-AlderIndole derivative researchgate.net

The reaction of pyrroles with carbenes or carbenoids can lead to the formation of cyclopropane-fused bicyclic systems. This [2+1]-cycloaddition typically occurs across the C2-C3 double bond of the pyrrole ring. The reactivity of carbenes can be classified as either electrophilic or nucleophilic. chemrxiv.org

Visible light-induced generation of singlet nucleophilic carbenes has been shown to undergo rapid [2+1]-cycloaddition with tethered olefins to form bicyclo[3.1.0]hexane and bicyclo[4.1.0]heptane scaffolds. chemrxiv.orgnih.govscispace.com This method avoids the need for photocatalysts or sensitizers. nih.gov The reaction of alkynyl Fischer carbene complexes with oxazolones has been reported to produce trisubstituted pyrroles via a 1,3-dipolar cycloaddition, demonstrating an alternative pathway to pyrrole synthesis involving carbene-like species. rsc.org

Pyrrole-2-carbinols can dehydrate to form reactive intermediates known as 2-methide-2H-pyrroles (or azafulvenes). These species can participate in formal [6+2]-cycloaddition reactions. acs.org An organocatalytic, enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes has been developed to synthesize densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols. acs.orgbohrium.com This reaction is catalyzed by a chiral BINOL-derived phosphoric acid and proceeds with good yields and high enantioselectivity. acs.org Transition metal-catalyzed [6+2] cycloadditions are also a significant method for constructing eight-membered rings. rsc.org

Ring-Opening Reactions of the Cyclopropyl Moiety

The strained three-membered ring of the cyclopropyl group is susceptible to cleavage under various conditions, particularly with transition metal catalysts. This ring-opening can be a powerful tool for constructing more complex molecular architectures.

Palladium-Catalyzed Reactions: Palladium catalysts are effective in promoting the ring-opening of cyclopropyl ketones. rsc.orgresearchgate.net For example, the palladium-catalyzed reaction of aryl cyclopropyl ketones can stereoselectively produce (E)-1-arylbut-2-en-1-ones. rsc.org Palladium-catalyzed tandem Heck-ring-opening reactions of cyclopropyldiol derivatives have also been investigated, where the selectivity of the C-C bond cleavage is a key aspect. acs.org Furthermore, a palladium-catalyzed intermolecular cascade (4+3) cyclocondensation of vinylcyclopropanes and salicylaldehydes has been developed to form benzoxepins. nih.gov

Zirconium-Catalyzed Reactions: Zirconium complexes can also mediate the ring-opening of cyclopropanes. Zirconocene (B1252598) η2-alkene and η2-imine complexes adjacent to a cyclopropane (B1198618) ring can undergo cleavage of the cyclopropane ring. rsc.org More recently, zirconium-catalyzed C-C single-bond cleavage and subsequent hydroboration of cyclopropylamines has been achieved using Cp2ZrCl2 as a catalyst. nih.gov This method provides access to γ-boronated amines. nih.gov Zirconium complexes have also been used as initiators for the ring-opening polymerization of cyclic esters. rsc.org

Platinum-Catalyzed Reactions: Platinum catalysts have been used in cascade cyclization/ring-expansion reactions of 2-alkynyl-1-azaspiro[2.3]hexanes to synthesize 1,4,5,6-tetrahydrocyclopenta[b]pyrroles. nih.gov This transformation involves the ring-opening of a cyclobutane (B1203170) ring that is analogous to the reactivity of cyclopropanes.

CatalystSubstrateReaction TypeProductReference
Palladium(II) acetate (B1210297)/PCy3Aryl cyclopropyl ketoneStereoselective ring-opening(E)-1-Arylbut-2-en-1-one rsc.org
Cp2ZrCl2Cyclopropylamine (B47189)C-C bond cleavage and hydroborationγ-Boronated amine nih.gov
Platinum catalyst2-Alkynyl-1-azaspiro[2.3]hexaneCascade cyclization/ring-expansion1,4,5,6-Tetrahydrocyclopenta[b]pyrrole nih.gov
Palladium catalystCyclopropyldiol derivativeTandem Heck-ring-openingSix-membered N- and O-heterocycles acs.org

Base-Promoted Ring Opening Mechanisms

While specific studies on the base-promoted ring opening of this compound are not extensively detailed in the reviewed literature, the mechanism can be inferred from the reactivity of analogous systems like gem-dibromocyclopropanes fused to carbohydrate rings. In these related systems, a nucleophilic base induces an elimination of a leaving group (e.g., HBr) from the cyclopropane ring to form a highly reactive cyclopropene (B1174273) intermediate. This is followed by nucleophilic addition of the base or solvent across the strained double bond, leading to the cleavage of the cyclopropane ring.

One proposed mechanism involves the initial deprotonation at a position alpha to an activating group, followed by elimination to form the cyclopropene. The subsequent nucleophilic attack on the cyclopropene intermediate proceeds to give the ring-opened product. uq.edu.au For a compound like this compound, a strong base could potentially deprotonate the pyrrolic N-H. However, ring opening would likely require activation of the cyclopropyl ring, for instance by an adjacent electron-withdrawing group, which is not the case for the parent compound. Mechanistic studies on closely related gem-dibromocyclopropanes have shown that this ring-opening process is a kinetically controlled, stereoselective process. uq.edu.au

Rearrangement Reactions

The Ciamician–Dennstedt rearrangement is a classic reaction in organic chemistry that involves the ring expansion of a pyrrole to a 3-halopyridine. This transformation is traditionally carried out by reacting the pyrrole with a dihalocarbene, typically generated from chloroform (B151607) or another haloform in the presence of a strong base. chemistryschool.net

The accepted mechanism proceeds through the following key steps:

Carbene Addition: The electrophilic dihalocarbene undergoes a [2+1] cycloaddition with the electron-rich pyrrole ring to form a dihalocyclopropane intermediate fused to the pyrrole core.

Ring Expansion: Under the influence of the base, this unstable intermediate undergoes an electrocyclic ring-opening, leading to the expansion of the five-membered pyrrole ring into a six-membered dihydropyridine (B1217469) system.

Aromatization: Subsequent elimination of hydrogen halide (HX) from the dihydropyridine intermediate results in the formation of the aromatic 3-halopyridine product.

A significant drawback of the traditional method is the competing Reimer–Tiemann formylation reaction, which can lead to lower yields. nih.govrsc.org To overcome these limitations, modern variations of this rearrangement have been developed. One such advancement employs α-chlorodiazirines as thermal precursors for chlorocarbenes. organic-chemistry.orgnsf.gov This method allows for the direct synthesis of 3-(hetero)arylpyridines from pyrroles and avoids the harsh basic conditions that cause side reactions. organic-chemistry.orgnsf.gov The regioselectivity of this modified reaction is primarily controlled by steric effects during the initial cyclopropanation step. organic-chemistry.org More recently, a halogen-free Ciamician-Dennstedt reaction has been developed, further expanding the scope and applicability of this skeletal editing strategy. researchgate.net

Pyrrole SubstrateCarbene SourceProductReference
1H-PyrroleDichlorocarbene (from CHCl₃/Base)3-Chloropyridine
Substituted PyrrolesArylchlorocarbene (from α-chlorodiazirine)3-Arylpyridine organic-chemistry.org
IndolesDichlorocarbene (from CHCl₃/Base)3-Chloroquinoline nih.gov
IndolesArylchlorocarbene (from α-chlorodiazirine)3-Arylquinoline organic-chemistry.org

The Cloke–Wilson rearrangement describes the transformation of cyclopropanes activated by an imine, carbonyl, or thiocarbonyl group into five-membered heterocycles like dihydropyrroles (pyrrolines), dihydrofurans, or dihydrothiophenes, respectively. rsc.orgorganicreactions.orgnih.gov This reaction is driven by the release of the cyclopropane's ring strain. rsc.orgorganicreactions.org For analogues of this compound, such as cyclopropyl ketimines, this rearrangement provides a direct route to pyrroline (B1223166) derivatives.

The reaction was first reported by Cloke in 1929, who synthesized 2-phenylpyrroline (B13888061) hydrochloride through the vacuum distillation of phenyl cyclopropyl ketimine hydrochloride. rsc.org The mechanism is generally understood to be a thermally induced, concerted rsc.org-sigmatropic shift, although biradical intermediates can also be involved depending on the substitution pattern. nih.gov While the uncatalyzed reaction often requires harsh thermal conditions (e.g., 180–400 °C), the transformation can be facilitated by Brønsted acids, Lewis acids, or transition metal complexes. rsc.orgnih.gov

Studies on N-cyclopropylimines have shown that thermal rearrangement at 350–400 °C leads to the corresponding 1-pyrroline (B1209420) derivatives regiospecifically. rsc.org A photochemical variant, the N-cyclopropylimine-1-pyrroline photorearrangement, has also been developed, allowing the synthesis of 1-pyrrolines in good yields under milder conditions. nih.govacs.org

SubstrateConditionsProductReference
Phenyl cyclopropyl ketimine HClVacuum distillation2-Phenylpyrroline HCl rsc.org
N-Cyclopropylimines350-400 °C1-Pyrroline derivatives rsc.org
CyclopropylcarbaldehydeHeatDihydrofuran rsc.org
N-CyclopropyliminesPhotochemical1-Pyrroline derivatives nih.gov

The high reactivity of the cyclopropane ring, especially when activated by adjacent functional groups, makes it a key participant in various intramolecular cyclization and rearrangement reactions. chimia.chresearchgate.net For systems analogous to this compound, such as vinyl- or aryl-cyclopropyl ketones, intramolecular cyclizations can lead to the formation of new ring systems. chimia.chresearchgate.netchimia.ch

These reactions are typically initiated by promoting the ring-opening of the cyclopropane, which generates a 1,3-zwitterionic or diradical intermediate. This intermediate can then be trapped intramolecularly by a tethered nucleophile or unsaturated group. For instance, the cyclization of vinyl-cyclopropyl ketones to form six-membered rings is considered a formal homo-Nazarov cyclization. chimia.chresearchgate.netchimia.ch This process involves the electrocyclic ring-closure of a pentadienyl-like cation formed upon Lewis acid-mediated ring opening of the cyclopropane. chimia.ch

Furthermore, oxidative radical ring-opening provides another pathway for intramolecular cyclization. nih.gov In these reactions, an oxidant initiates the formation of a radical on the cyclopropane ring, which then undergoes ring-opening followed by cyclization onto a nearby functional group. This strategy has been employed in tandem reactions involving C-C bond cleavage and the formation of two new C-C bonds. nih.gov

Mechanistic Investigations and Intermediate Characterization

The involvement of carbene and metal-carbenoid intermediates is a recurring theme in the reactivity of cyclopropyl-substituted compounds and related systems. As discussed in the Ciamician–Dennstedt rearrangement, the reaction of pyrroles with dihalocarbenes is a prime example of a carbene-mediated transformation. nih.govrsc.org The initial step is the formation of a cyclopropane adduct, which is a direct consequence of the carbene's reactivity.

In the realm of transition metal catalysis, particularly with electrophilic metals like gold(I), metal-carbenoid intermediates play a pivotal role. The cycloisomerization of 1,n-enynes, which are structurally related to molecules containing both a cyclopropane and a π-system, is catalyzed by gold(I) and proceeds through highly delocalized cationic intermediates. nih.govsemanticscholar.org These species are often described as cyclopropyl gold(I) carbenes or gold(I)-stabilized carbocations. nih.govrsc.orgacs.org

The formation of these intermediates typically involves the coordination of the gold(I) catalyst to the alkyne moiety of an enyne, followed by nucleophilic attack from the tethered alkene. rsc.org This process generates the key cyclopropyl gold(I) carbene-like intermediate. nih.govacs.org The electrophilic carbene character of this intermediate allows it to react with various nucleophiles or undergo subsequent rearrangements and cyclopropanations, leading to a diverse array of complex molecular architectures. nih.govacs.org The precise nature and electronic structure of these intermediates, particularly the balance between the gold carbene and α-metallocarbenium resonance forms, have been a subject of extensive investigation. rsc.org

Analysis of Zwitterionic and Radical Intermediates

The presence of the cyclopropyl ring in this compound introduces reaction pathways that involve the formation of zwitterionic or radical intermediates, primarily through ring-opening of the three-membered ring.

Radical Intermediates: The strained C-C bonds of the cyclopropane ring are susceptible to homolytic cleavage. Reactions involving radical initiators or photoredox catalysis can lead to the formation of ring-opened radical intermediates. nih.gov For instance, the addition of a radical species to the cyclopropyl group can induce a ring-opening to form a more stable, delocalized radical. beilstein-journals.org In the context of aminocyclopropanes, which are structural analogues, such radical-mediated ring-opening transformations are a known strategy for accessing valuable nitrogen-containing compounds. rsc.org This process typically involves the formation of a cyclopropyl-substituted carbon radical, which then rearranges to a linear alkyl radical. nih.gov This radical can then participate in subsequent intra- or intermolecular reactions.

Zwitterionic Intermediates: In polar reactions, particularly cycloadditions, the involvement of zwitterionic intermediates is a mechanistic possibility. nih.govresearchgate.net A zwitterion is a neutral molecule with both a positive and a negative formal charge. For reactions involving this compound analogues, the formation of a zwitterionic intermediate could be favored by polar interactions between reactants, the use of polar solvents, and the presence of substituents that can stabilize ionic centers. nih.gov While many cycloaddition reactions are considered concerted, one-step processes, the presence of acyclic side products can sometimes suggest a stepwise mechanism via a zwitterionic intermediate. nih.gov However, computational studies, such as those using Density Functional Theory (DFT), are often required to confirm the existence of these high-energy intermediates, and in many cases, attempts to locate stable zwitterionic structures on the reaction path are unsuccessful. nih.govmdpi.comnih.govresearchgate.net

In metal-catalyzed reactions, zwitterionic organometallic species can also be generated. For example, the oxidative addition of a palladium(0) catalyst to a cyclopropane ring can form a zwitterionic π-allenyl palladium intermediate, which can then undergo cycloaddition reactions. nih.gov

Table 1: Comparison of Potential Intermediates in this compound Reactions
Intermediate TypeFormation ConditionsKey CharacteristicsSubsequent Reactivity
RadicalRadical initiators, photoredox catalysis, high temperature.Involves homolytic bond cleavage of the cyclopropyl ring. nih.govIntramolecular cyclization, intermolecular addition, functionalization. beilstein-journals.org
ZwitterionicPolar reactions (e.g., cycloadditions), polar solvents, metal catalysis. nih.govnih.govInvolves heterolytic bond cleavage; contains separated positive and negative charges.Stepwise cycloaddition, rearrangement to form cyclic or acyclic products. researchgate.net

Role of Pyrrole-2-Methides (Azafulvenes) as Reactive Intermediates

Pyrrole-2-methides, also known as 2-azafulvenes, are highly reactive intermediates that can be generated from 2-substituted pyrroles. acs.org These species are analogues of fulvenes where a nitrogen atom is incorporated into the five-membered ring. They are characterized by an exocyclic double bond at the 2-position of the pyrrole ring.

The generation of azafulvenes often proceeds through the dehydration of a corresponding precursor, such as a 1H-pyrrole-2-carbinol (a pyrrole with a hydroxymethyl group at the 2-position). This facile dehydration leads to the formation of the reactive 2-methide-2H-pyrrole. acs.org In the case of a this compound derivative, a precursor like 2-cyclopropyl-5-(hydroxymethyl)-1H-pyrrole could, upon dehydration, yield a cyclopropyl-substituted azafulvene.

These azafulvene intermediates are potent dienophiles or dienes in cycloaddition reactions. For example, they are known to participate in organocatalytic, enantioselective [6+2]-cycloadditions with various aldehydes. acs.org In these reactions, the azafulvene acts as a six-pi-electron component. The reaction is often catalyzed by a chiral acid, such as a BINOL-derived phosphoric acid, which activates the transient azafulvene through hydrogen bonding, enabling a highly controlled cycloaddition to occur. acs.org The versatility of these intermediates makes them valuable in the synthesis of complex nitrogen-containing heterocyclic structures, such as dihydropyrrolizines. acs.org

Kinetic and Thermodynamic Aspects of Reaction Pathways

When a reaction can yield two or more different products, the product distribution can be governed by either kinetic or thermodynamic control. wikipedia.org This principle is highly relevant to the reactivity of this compound, where competition can arise between reactions involving the pyrrole ring and those involving the cyclopropyl group.

Kinetic Control: A reaction is under kinetic control when the product ratio is determined by the rates at which the different products are formed. jackwestin.com The major product will be the one that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy (Ea). Kinetically controlled reactions are typically run at lower temperatures and are irreversible. libretexts.org

Thermodynamic Control: A reaction is under thermodynamic control when the product ratio is determined by the relative stability of the products themselves. jackwestin.com The major product will be the most stable one, which is lowest in Gibbs free energy. Thermodynamically controlled reactions are reversible, allowing an equilibrium to be established. These reactions are typically run at higher temperatures, providing enough energy to overcome the activation barriers of both forward and reverse reactions. pressbooks.pubmasterorganicchemistry.com

For this compound, a hypothetical electrophilic addition could proceed via two competing pathways:

Pathway A (Kinetic Product): Electrophilic substitution on the electron-rich pyrrole ring. This is often a rapid reaction for pyrroles with a relatively low activation energy.

Pathway B (Thermodynamic Product): A slower, higher-energy process involving the ring-opening of the cyclopropyl group, which relieves ring strain and could lead to a more stable, conjugated final product.

The outcome of the reaction would depend critically on the conditions. Low temperatures would favor the formation of the product from pyrrole ring substitution (the kinetic product), while higher temperatures might allow for the equilibrium to shift towards the more stable ring-opened product (the thermodynamic product).

Table 2: Kinetic vs. Thermodynamic Control in Chemical Reactions
FactorKinetic ControlThermodynamic Control
Governing PrincipleRate of reaction libretexts.orgStability of product pressbooks.pub
Major ProductProduct formed fastest (lowest Ea) wikipedia.orgMost stable product (lowest G) wikipedia.org
Reaction ConditionsLow temperature, short reaction time libretexts.orgHigh temperature, long reaction time pressbooks.pub
ReversibilityIrreversible libretexts.orgReversible pressbooks.pub

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure of a molecule. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and coupling constants, a complete structural assignment of 2-Cyclopropyl-1H-pyrrole can be achieved.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of the hydrogen atoms within the this compound molecule. The spectrum is characterized by distinct signals for the pyrrole (B145914) ring protons, the N-H proton, and the protons of the cyclopropyl (B3062369) substituent.

The pyrrole ring protons (H3, H4, and H5) typically appear as multiplets in the aromatic region of the spectrum. Due to the electron-donating nature of the cyclopropyl group at the C2 position, these protons are expected to be shielded relative to unsubstituted pyrrole. The N-H proton signal is typically broad and its chemical shift can be highly dependent on solvent and concentration. The protons of the cyclopropyl group appear in the upfield region of the spectrum, with the methine proton (H1') appearing as a multiplet and the methylene (B1212753) protons (H2' and H3') also appearing as complex multiplets due to geminal and vicinal coupling.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted data based on typical chemical shift values for pyrrole and cyclopropyl moieties.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
N-H8.0 - 8.5broad singlet (br s)N/A
H5 (pyrrole)~6.7multiplet (m)J(H4,H5) ≈ 2.5-3.5, J(NH,H5) ≈ 2.0-3.0
H3 (pyrrole)~6.1multiplet (m)J(H3,H4) ≈ 3.0-4.0
H4 (pyrrole)~6.0multiplet (m)J(H3,H4) ≈ 3.0-4.0, J(H4,H5) ≈ 2.5-3.5
H1' (cyclopropyl)1.6 - 1.9multiplet (m)
H2', H3' (cyclopropyl)0.6 - 1.0multiplet (m)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The pyrrole ring carbons appear in the downfield region, while the cyclopropyl carbons are found in the highly shielded, upfield region. The C2 carbon of the pyrrole ring, being directly attached to the cyclopropyl group, would show a significant shift compared to unsubstituted pyrrole.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted data based on typical chemical shift values for pyrrole and cyclopropyl moieties.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (pyrrole)~135
C5 (pyrrole)~118
C3 (pyrrole)~108
C4 (pyrrole)~106
C1' (cyclopropyl)10 - 15
C2', C3' (cyclopropyl)5 - 10

Two-dimensional (2D) NMR experiments are crucial for making unambiguous assignments of the ¹H and ¹³C spectra.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For this compound, COSY would show correlations between the adjacent pyrrole protons (H3 with H4, and H4 with H5). It would also reveal the coupling network within the cyclopropyl ring, showing correlations between the methine proton (H1') and the methylene protons (H2', H3').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal by correlating it to its attached proton(s). For example, the signal for C3 would show a cross-peak with the signal for H3, C4 with H4, C5 with H5, C1' with H1', and the C2'/C3' signal with the H2'/H3' protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like C2) and for piecing the molecular fragments together. For instance, the cyclopropyl methine proton (H1') would be expected to show a correlation to the C2 and C3 carbons of the pyrrole ring, confirming the point of attachment. The pyrrole H3 proton would show a correlation to C2, C4, and C5.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. google.com This precision allows for the determination of the elemental composition and, consequently, the exact molecular formula of this compound. The theoretical exact mass of the molecular ion [M+H]⁺ for C₇H₉N can be calculated and compared to the experimental value to confirm the molecular formula with high confidence.

Table 3: Predicted HRMS Data for this compound

IonMolecular FormulaCalculated m/z
[M]⁺C₇H₉N107.0735
[M+H]⁺C₇H₁₀N⁺108.0813

Chemical Ionization (CI) is a soft ionization technique that results in less fragmentation than Electron Ionization (EI). researchgate.netgoogle.com This method is particularly useful for confirming the molecular weight of a compound, as it typically produces an abundant quasi-molecular ion, such as [M+H]⁺ (protonated molecule). google.com Common reagent gases like methane (B114726) or ammonia (B1221849) are used to ionize the analyte through proton transfer. google.com The resulting CI mass spectrum of this compound would be expected to show a prominent peak at m/z 108, corresponding to the [M+H]⁺ ion. While fragmentation is reduced, some characteristic fragment ions may still be observed, potentially corresponding to the loss of the cyclopropyl group or fragmentation of the pyrrole ring, providing additional structural clues.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its distinct structural components: the pyrrole ring and the cyclopropyl group.

The pyrrole ring exhibits several characteristic vibrations. A notable feature is the N-H stretching vibration, which typically appears as a broad band in the region of 3400–3200 cm⁻¹ cam.ac.uk. The C-N stretching vibrations of the pyrrole ring are generally observed at lower wavenumbers, often around 1200 cm⁻¹ and 950 cm⁻¹ cam.ac.uk.

The cyclopropyl group also has distinctive IR absorption peaks. The C-H stretching vibrations of the strained cyclopropyl ring are found at higher frequencies than those of typical alkanes, generally in the range of 3080–3040 cm⁻¹ nist.gov. Additionally, characteristic -CH₂- deformation (scissoring) vibrations for the cyclopropane (B1198618) ring are expected between 1480 and 1440 cm⁻¹, with skeletal vibrations appearing around 1020–1000 cm⁻¹ nist.gov. The combination of these specific absorption bands provides a unique spectral fingerprint for the identification and structural confirmation of this compound.

Table 1: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Pyrrole N-HStretching3400 - 3200
Cyclopropyl C-HStretching3080 - 3040
Cyclopropyl -CH₂-Deformation (Scissoring)1480 - 1440
Pyrrole C-NStretching~1200 and ~950
Cyclopropyl RingSkeletal Vibration1020 - 1000

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are fundamental for separating and analyzing chemical mixtures, making them indispensable for determining the purity of synthesized compounds like this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds. For pyrrole derivatives, Reverse-Phase HPLC (RP-HPLC) is commonly employed rsc.orgresearchgate.netnist.gov. This method utilizes a nonpolar stationary phase, typically a C18 (octadecylsilyl) column, and a polar mobile phase.

A typical RP-HPLC method for analyzing this compound would involve injecting a solution of the compound onto the C18 column. The separation is achieved by eluting with a mobile phase, often a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer), delivered at a constant flow rate rsc.orgresearchgate.netnist.gov. A UV detector is commonly used for detection, as the pyrrole ring is a chromophore researchgate.netnist.gov. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. The method's parameters, such as mobile phase composition, flow rate, and detection wavelength, are optimized to achieve sharp, well-resolved peaks rsc.orgresearchgate.net.

Table 2: Typical RP-HPLC Parameters for Purity Analysis of Pyrrole Derivatives

ParameterTypical Condition
Stationary PhaseC18 (Octadecylsilyl) silica (B1680970) gel
Mobile PhaseAcetonitrile / Water with Buffer (e.g., Phosphate)
Elution ModeIsocratic or Gradient
Flow Rate0.5 - 1.5 mL/min
DetectionUV-Vis Spectroscopy (e.g., at 225 nm)
Column TemperatureAmbient or controlled (e.g., 30 °C)

Chiral Stationary Phase HPLC Applications

The determination of enantiomeric excess is critical for chiral molecules. However, the parent compound this compound is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, the concept of enantiomeric excess does not apply to this specific compound, and separation into enantiomers is not possible.

Should the this compound core be substituted in a manner that introduces a chiral center, creating a racemic mixture of a derivative, Chiral Stationary Phase (CSP) HPLC would become the analytical method of choice for separating the enantiomers cam.ac.uk. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for resolving a broad range of chiral compounds cam.ac.uk. In such a hypothetical case, the chiral derivative would be analyzed on a CSP column, and the mobile phase (either normal-phase, like hexane/ethanol, or polar organic) would be optimized to achieve baseline separation of the two enantiomer peaks. The ratio of the peak areas would then be used to calculate the enantiomeric excess.

Crystallographic Studies for Solid-State Structure Elucidation

Crystallographic studies are the definitive methods for determining the precise three-dimensional arrangement of atoms in a solid-state material.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction (XRD) is the most powerful technique for elucidating the absolute structure of a crystalline compound. The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, researchers can calculate the electron density map of the molecule and thereby determine the precise coordinates of each atom, as well as bond lengths and angles.

While X-ray diffraction is a standard and powerful tool for the structural analysis of novel pyrrole derivatives, a search of public crystallographic databases did not yield a specific crystal structure for the parent compound this compound. The successful application of this technique would first require the growth of suitable single crystals, a process that can be challenging.

3D Energy Framework Analysis of Crystal Packing

Once a crystal structure is determined by XRD, computational tools can be used to analyze the intermolecular forces that govern the crystal packing. A 3D energy framework analysis, often performed using software like CrystalExplorer, provides a quantitative and visual understanding of the stability of the crystal lattice.

As with the X-ray diffraction data, a 3D energy framework analysis is contingent upon the availability of a solved crystal structure. Therefore, a specific analysis for this compound cannot be presented. However, this technique remains a crucial step in the solid-state characterization of any crystalline pyrrole derivative, offering deep insights into its packing motifs and physical properties.

Computational and Theoretical Chemistry of 2 Cyclopropyl 1h Pyrrole

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for elucidating the fundamental characteristics of 2-cyclopropyl-1H-pyrrole at the molecular level. These methods allow for the detailed investigation of its electronic properties and the distribution of electron density, which are crucial for understanding its stability and reactivity.

Density Functional Theory (DFT) is a widely utilized computational method for investigating the electronic structure of molecules. nih.govnih.gov For this compound, DFT calculations, typically employing functionals like B3LYP and basis sets such as 6-311++G(d,p), are used to determine key electronic properties. nih.gov These studies focus on the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Calculated Electronic Properties of this compound (Illustrative)

Property Value (Illustrative) Description
HOMO Energy -5.8 eV Energy of the Highest Occupied Molecular Orbital
LUMO Energy 0.2 eV Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap 6.0 eV Indicator of chemical stability and reactivity

Note: The values in this table are illustrative and represent typical results from DFT calculations on similar molecules.

The aromaticity of the pyrrole (B145914) ring in this compound is a key feature of its electronic structure. The pyrrole ring is a five-membered aromatic heterocycle that fulfills Hückel's rule with six π-electrons. semanticscholar.orgchemrxiv.org The nitrogen atom contributes its lone pair of electrons to the aromatic system. The presence of the cyclopropyl (B3062369) substituent can modulate this aromaticity.

Computational methods are employed to quantify the aromaticity, often using magnetic criteria such as Nucleus-Independent Chemical Shift (NICS) calculations. mdpi.com Negative NICS values inside the ring are indicative of aromatic character. The cyclopropyl group itself exhibits σ-aromaticity, which may have a subtle electronic interaction with the π-system of the pyrrole ring.

The electron density distribution, which can be visualized through molecular electrostatic potential (MEP) maps, reveals the regions of the molecule that are electron-rich or electron-poor. nih.gov For this compound, the MEP would show a high electron density (negative potential) around the nitrogen atom and within the π-cloud of the pyrrole ring, indicating these are likely sites for electrophilic attack. Conversely, the N-H proton would exhibit a positive potential, highlighting its acidic character. wikipedia.org

Reaction Pathway and Transition State Analysis

Computational chemistry plays a crucial role in mapping out the potential reaction pathways for this compound and identifying the associated transition states. researchgate.netnih.gov This analysis is vital for understanding the mechanisms of reactions it may undergo, such as electrophilic substitution on the pyrrole ring or reactions involving the cyclopropyl moiety.

By calculating the potential energy surface for a given reaction, computational models can generate an energy profile that illustrates the energy changes as reactants are converted into products. mdpi.com These profiles identify the energies of reactants, intermediates, transition states, and products. The activation energy, which is the energy difference between the reactants and the highest energy transition state, determines the rate of the reaction.

For this compound, a common reaction would be electrophilic aromatic substitution. The energy profile for such a reaction would show the formation of a sigma complex (an intermediate) and the transition states leading to and from it. Another possible reaction pathway is the ring-opening of the strained cyclopropyl group, which can be modeled to understand the conditions under which it might occur. researchgate.netfigshare.com

Table 2: Illustrative Energy Profile for Electrophilic Bromination of this compound at the C5 Position

Species Relative Energy (kcal/mol)
Reactants (Pyrrole + Br₂) 0.0
Transition State 1 +15.2
Intermediate (Sigma Complex) +5.7
Transition State 2 +8.9

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate a typical reaction energy profile.

Computational models are instrumental in predicting the reactivity and selectivity of this compound. researchgate.net Reactivity descriptors derived from DFT, such as the Fukui functions, can predict the most likely sites for nucleophilic and electrophilic attack. For this compound, the C5 position on the pyrrole ring is generally predicted to be the most reactive site for electrophilic substitution due to the directing effects of both the nitrogen atom and the cyclopropyl group.

The regioselectivity of reactions can be determined by comparing the activation energies of the transition states for different reaction pathways. nih.gov The pathway with the lowest activation energy will be the most favorable, and the corresponding product will be the major one. For instance, in the case of electrophilic substitution, calculations would likely show that the transition state for attack at the C5 position is lower in energy than for attack at other positions on the pyrrole ring.

Conformational Analysis of this compound Derivatives

The conformational flexibility of this compound and its derivatives is primarily associated with the rotation around the single bond connecting the cyclopropyl group to the pyrrole ring. Computational methods are used to perform a conformational analysis to identify the stable conformers and the energy barriers that separate them. nih.govmdpi.com

By performing a relaxed potential energy surface scan, where the dihedral angle between the two rings is systematically varied, the energies of different conformations can be calculated. This allows for the identification of the global minimum energy conformation and any local minima. The energy differences between these conformers are typically small, suggesting that multiple conformations may be present at room temperature.

Table 3: Relative Energies of Conformers of this compound (Illustrative)

Conformer Dihedral Angle (Illustrative) Relative Energy (kcal/mol)
Syn 0.5
Skew 90° 0.0

Note: The values in this table are illustrative, showing a hypothetical energy landscape where a skew conformation is the most stable.

Molecular Dynamics Simulations (if applicable in advanced research)

While specific molecular dynamics (MD) simulations focusing exclusively on this compound are not extensively documented in publicly available research, this computational technique represents a significant area of advanced research for understanding the dynamic behavior of pyrrole-containing molecules. MD simulations provide a powerful lens through which the time-dependent behavior, conformational changes, and intermolecular interactions of molecules can be investigated at an atomic level.

Molecular dynamics simulations are sophisticated computational methods used to study the microscopic stability and dynamics of molecules and their complexes. mdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the trajectory of atoms and molecules over time. This can reveal crucial information about a molecule's structure, function, fluctuations, and interactions. mdpi.com

In the context of substituted pyrroles and related heterocyclic compounds, MD simulations have been employed to explore a variety of phenomena. For instance, simulations have been used to demonstrate the stability of complexes between pyrrole derivatives and biological macromolecules, such as proteins. mdpi.com Furthermore, MD simulations have been instrumental in understanding the local structuring of polymers and oligomers that contain pyrrole moieties, which is essential for the design of new materials with specific electronic properties. rsc.org Advanced non-adiabatic dynamics simulations have even been used to probe the excited-state behavior of the parent pyrrole molecule. scispace.com

For a molecule like this compound, molecular dynamics simulations could offer profound insights into several aspects of its behavior. The cyclopropyl group introduces a degree of conformational flexibility, and MD simulations could elucidate the preferred orientations of this substituent relative to the pyrrole ring. Additionally, these simulations could model the interactions of this compound with solvent molecules, providing a detailed picture of its solvation shell and the thermodynamics of solvation.

The potential applications and research questions that could be addressed for this compound using molecular dynamics simulations are summarized in the table below.

Potential Research Area Insights from Molecular Dynamics Simulations Relevance to Advanced Research
Conformational Analysis Determination of the rotational barrier of the cyclopropyl group. Identification of the most stable conformers and the energy landscape for conformational changes.Understanding the influence of the cyclopropyl substituent on the overall shape and reactivity of the molecule.
Solvation Dynamics Characterization of the structure and dynamics of the solvent shell around the molecule. Calculation of the free energy of solvation.Predicting the solubility and partitioning behavior of the compound in different environments.
Intermolecular Interactions Simulation of the interaction of this compound with other molecules, including potential biological targets or other components in a material.Aiding in the design of new drugs or materials by understanding how the molecule interacts with its surroundings.
Aggregate Formation Investigation of the tendency of this compound molecules to self-assemble or form aggregates in solution or in the solid state.Important for understanding the properties of materials based on this compound, such as thin films or crystals.
Vibrational Spectroscopy Calculation of vibrational spectra from the atomic trajectories, which can be compared with experimental infrared (IR) and Raman spectra.Aiding in the interpretation of experimental spectra and providing a more detailed understanding of the molecule's vibrational modes.

It is important to note that the accuracy of molecular dynamics simulations is highly dependent on the quality of the force field used to describe the interactions between atoms. For novel molecules like this compound, the development and validation of a specific force field may be a necessary prerequisite for obtaining reliable simulation results.

Applications in Advanced Organic Synthesis and Materials Science

Role as Versatile Building Blocks and Synthetic Intermediates

The inherent ring strain of the cyclopropyl (B3062369) group, combined with the aromaticity of the pyrrole (B145914) ring, provides a powerful synthetic platform. This combination allows for a variety of chemical transformations, establishing cyclopropyl-pyrrole scaffolds as versatile building blocks in organic synthesis. nih.gov

Construction of Complex Molecular Architectures

Derivatives of 2-cyclopropyl-1H-pyrrole serve as foundational synthons for creating intricate molecular structures. The cyclopropyl group can act as a reactive handle, participating in ring-opening or rearrangement reactions to build larger, more complex frameworks. For instance, cyclopropyl ynamides can undergo a gold-catalyzed cyclization involving a nih.govtdl.org-cyclopropyl migration to construct fully substituted pyrroles. This method provides a novel pathway to generate gold vinylidenes, key intermediates in the formation of these complex heterocyclic systems.

Synthesis of Polycyclic and Fused Heterocyclic Systems

The reactivity of the cyclopropyl-pyrrole moiety is particularly useful in the synthesis of polycyclic and fused heterocyclic systems, which are common motifs in natural products and pharmaceuticals. mdpi.comnih.gov One notable application involves the gold-catalyzed asymmetric (4+4) cycloaddition of 1-(1-alkynyl)-cyclopropyl ketones with other reagents to produce furan/pyrrole-fused eight-membered ring systems. nih.gov This method allows for the creation of densely substituted, multi-ring scaffolds with a high degree of control over their three-dimensional structure. nih.gov

These reactions often proceed through intermediates where the cyclopropyl ring's strain is released to drive the formation of larger, more complex polycyclic architectures. The ability to generate such fused systems efficiently is of significant interest for creating libraries of novel compounds for biological screening.

Stereoselective Synthesis of Advanced Chemical Intermediates

Controlling stereochemistry is a central goal in modern organic synthesis, and cyclopropyl-pyrrole derivatives have proven to be valuable in achieving this. Enantiomerically enriched cyclopropenes are recognized as highly versatile building blocks in asymmetric synthesis due to the reactivity imparted by their ring strain. nih.gov

Key strategies in this area include:

Substrate-Controlled Transformations: Using enantiomerically pure cyclopropanol (B106826) intermediates to guide the stereochemical outcome of subsequent reactions. rsc.org

Catalyst-Controlled Reactions: Employing chiral catalysts to induce asymmetry in reactions involving racemic or non-chiral cyclopropanol starting materials. rsc.org

Kinetic Resolution: As demonstrated in gold-catalyzed cycloadditions, chiral catalysts can selectively react with one enantiomer of a racemic mixture of cyclopropyl ketones, leading to highly enantioenriched products and unreacted starting material. nih.gov

A summary of representative stereoselective transformations involving cyclopropyl precursors is presented below.

Reaction TypeCatalyst/MethodProduct TypeStereoselectivity
Asymmetric (4+4) CycloadditionChiral Gold ComplexFuran/pyrrole-fused 8-membered ringsHigh (s factor up to 747)
Michael AdditionOrganocatalystN-cyclopropyl pyrrolesGood diastereomeric ratios

Table 1: Examples of stereoselective synthesis methods utilizing cyclopropyl building blocks.

Potential in Functional Materials and Optoelectronics

The electronic properties of the pyrrole ring make it an attractive component for functional organic materials. digitellinc.comresearchgate.net While research into this compound itself is specific, the broader class of pyrrole-containing materials provides a strong indication of its potential in optoelectronics and semiconductor applications. tdl.orgnih.gov

Precursors for Conjugated Polymers

Pyrrole is a fundamental building block for conductive polymers. frontiersin.org The polymerization of pyrrole and its derivatives can lead to conjugated microporous polymers (CMPs) or linear conjugated polymers with interesting electronic and optical properties. frontiersin.orgnih.govbeilstein-journals.org These materials are synthesized to create systems with extended π-conjugation, which is essential for charge transport. msstate.edu

Pyrrole-based conjugated polymers have been investigated for their two-photon absorption (2PA) properties, emitting strong fluorescence with significant quantum yields. nih.gov The incorporation of pyrrole units into polymer backbones, often alongside other aromatic systems like thiophene (B33073) in diketopyrrolopyrrole (DPP) structures, is a key strategy in designing new materials for electronic applications. beilstein-journals.orgrsc.org The 2-cyclopropyl substituent could potentially be used to tune the solubility, morphology, and electronic properties of such polymers.

Applications in Semiconductor Development

The electron-rich nature of the pyrrole ring makes it an excellent donor unit in donor-acceptor type organic semiconductors. digitellinc.commdpi.com These materials are the active components in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netnih.gov

Fusing the pyrrole moiety with other aromatic rings, such as in thienopyrrole or diketopyrrolopyrrole (DPP) systems, helps to enhance stability and tune the HOMO/LUMO energy levels for efficient charge injection and transport. tdl.org Polymers based on DPP, a fused pyrrole system, have demonstrated high charge carrier mobilities, surpassing those of amorphous silicon in some cases. rsc.orgmdpi.com The development of these high-performance materials is crucial for advancing the field of flexible, solution-processable electronics. msstate.edu The unique electronic and steric profile of the cyclopropyl group on the pyrrole ring could offer a novel avenue for modifying the solid-state packing and performance of these organic semiconductors.

Polymer SystemKey FeatureHighest Reported Electron Mobility (μe)
Fu-F (DPP-based)Furan-flanked DPP with difluorothienyletheneup to 2.79 cm² V⁻¹ s⁻¹
DPPT-TT (DPP-based)DPP with thieno[3,2-b]thiophene0.1 cm² V⁻¹ s⁻¹ (ambipolar)

Table 2: Performance of representative pyrrole-based conjugated polymers in organic thin-film transistors (OTFTs). rsc.orgmdpi.com

Utility in Luminescence Chemistry and Sensor Development

The academic focus in luminescence has been on other pyrrole derivatives, such as those functionalized with aromatic groups that can exhibit properties like aggregation-induced emission or phosphorescence. Similarly, in the realm of chemical sensors, research has predominantly centered on polypyrroles or pyrrole-based macrocycles designed to bind specific analytes.

Consequently, there is no published data to report on the detailed research findings, photophysical properties, or specific utility of this compound in the development of luminescent materials or chemical sensors. Further experimental investigation would be required to determine if the introduction of a cyclopropyl group at the 2-position of the pyrrole ring imparts any advantageous characteristics for these applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Cyclopropyl-1H-pyrrole, and what methodological considerations are critical for achieving high yields?

  • Methodological Answer : The synthesis of pyrrole derivatives often employs cyclization or substitution strategies. For this compound, the Paal-Knorr condensation (using γ-keto amides) or cyclopropane ring introduction via cross-coupling reactions are viable routes . Key considerations include:

  • Catalyst selection : Transition metals (e.g., Pd) for cross-coupling reactions.
  • Reaction conditions : Anhydrous environments and controlled temperatures to minimize side reactions.
  • Purification : Column chromatography or recrystallization to isolate the product.
  • Example: A thienylpyrrole synthesis achieved 75% yield using Pd-catalyzed coupling under nitrogen .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR identify cyclopropyl protons (δ ~0.5–1.5 ppm) and pyrrole ring protons (δ ~6.0–7.5 ppm). Multiplicity analysis confirms substitution patterns .
  • IR spectroscopy : Stretching vibrations for C-N (1250–1350 cm1^{-1}) and C-H (cyclopropane, ~3000 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential volatility.
  • First aid : Immediate rinsing with water for skin/eye exposure; seek medical consultation if inhaled .

Advanced Research Questions

Q. How can density functional theory (DFT) be optimized to predict the electronic properties of this compound?

  • Methodological Answer :

  • Functional selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for π-conjugated systems .
  • Basis sets : Use polarized basis sets (e.g., 6-311+G(d,p)) to account for cyclopropane ring strain and electron delocalization .
  • Validation : Compare computed ionization potentials and electron affinities with experimental data (e.g., ±2.4 kcal/mol error tolerance) .
  • Table : Comparison of DFT Functionals for Pyrrole Derivatives
FunctionalAvg. Error (kcal/mol)Application
B3LYP2.4Thermochemistry
M06-2X3.1Reaction barriers

Q. How can researchers resolve contradictions between computational predictions and experimental results for this compound?

  • Methodological Answer :

  • Parameter audit : Verify basis sets, solvation models, and functional choices in DFT calculations .
  • Experimental replication : Confirm NMR/IR peaks under standardized conditions (e.g., solvent, temperature) .
  • Cross-validation : Use multiple techniques (e.g., X-ray crystallography for structural validation) .

Q. What strategies investigate the reaction mechanisms of this compound in cycloaddition reactions?

  • Methodological Answer :

  • Kinetic studies : Monitor reaction rates under varying temperatures to deduce activation parameters.
  • Isotopic labeling : 13^{13}C or 2^{2}H labeling tracks cyclopropane ring opening/stability .
  • Computational modeling : Transition state analysis using DFT to identify steric/electronic barriers .

Q. How does the cyclopropyl group influence reactivity compared to other substituents?

  • Methodological Answer :

  • Steric effects : The cyclopropane ring increases steric hindrance, reducing nucleophilic attack at the 2-position .
  • Electronic effects : Hyperconjugation from the cyclopropyl group stabilizes the pyrrole ring’s electron density, altering redox potentials .
  • Comparative table :
SubstituentReactivity (Relative Rate)Stability (ΔG, kcal/mol)
Cyclopropyl0.85-12.3
Methyl1.00-10.1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.